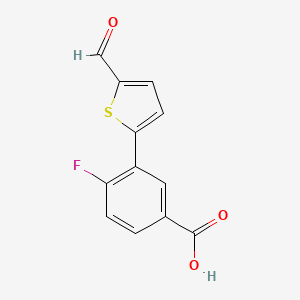

4-Fluoro-3-(5-formylthiophen-2-yl)benzoic acid

Description

4-Fluoro-3-(5-formylthiophen-2-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a thiophene ring substituted with a formyl group at the 5-position. The compound combines a benzoic acid backbone with a fluorine atom at the 4-position and a 5-formylthiophen-2-yl moiety at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Synthesis of related compounds, as described in , involves Suzuki coupling and condensation reactions using boronic acid derivatives and aryl halides. For instance, intermediates like TTCPy (a common precursor) are synthesized from 4-bromo-N,N-diphenylaniline and (5-formylthiophen-2-yl)boronic acid . The formyl group on the thiophene ring serves as a reactive site for further functionalization, while the fluorine atom influences the compound’s electronic profile and binding interactions.

Properties

IUPAC Name |

4-fluoro-3-(5-formylthiophen-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FO3S/c13-10-3-1-7(12(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZQPMJWUFTDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=CC=C(S2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689503 | |

| Record name | 4-Fluoro-3-(5-formylthiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-87-6 | |

| Record name | 4-Fluoro-3-(5-formylthiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

4-Fluorobenzoic Acid Derivatives

The benzoic acid core is typically derived from 4-fluorobenzoic acid, which undergoes esterification to protect the carboxylic acid group during subsequent reactions. For example, esterification with ethanol and sulfuric acid at reflux yields ethyl 4-fluorobenzoate, a stable intermediate for further functionalization. This step mirrors procedures used in synthesizing 4-fluorobenzohydrazide derivatives, where ester protection prevents unwanted side reactions during nucleophilic substitutions.

Thiophene Precursor Preparation

The 5-formylthiophen-2-yl group is synthesized via formylation of 2-thiophenecarboxaldehyde or through cross-coupling reactions. Patent data highlights the use of Vilsmeier-Haack formylation, where thiophene is treated with DMF and POCl₃ to introduce the aldehyde group at the 5-position. Alternative routes involve oxidation of 5-methylthiophene derivatives using MnO₂ or SeO₂.

Coupling Strategies for Aryl-Thiophene Bond Formation

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between boronic acid derivatives of thiophene and halogenated benzoic acid esters is a cornerstone method. For instance, 3-bromo-4-fluorobenzoate can react with 5-formylthiophen-2-ylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to yield the biaryl structure. This approach parallels the synthesis of 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene) bromobenzene, where Pd(dppf)Cl₂ facilitates carbon-carbon bond formation under CO pressure.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

Ullmann-Type Coupling

Copper-mediated coupling between iodobenzoic acid derivatives and thiopheneboronic esters offers an alternative pathway. This method, optimized with ligands like 1,10-phenanthroline, achieves coupling at lower temperatures (60–80°C) compared to traditional Ullmann conditions.

Formylation of Thiophene Moieties

Vilsmeier-Haack Reaction

The introduction of the formyl group at the 5-position of thiophene is achieved using DMF and POCl₃. The reaction proceeds via electrophilic aromatic substitution, with the thiophene ring’s electron-rich nature directing formylation to the 5-position. Post-reaction hydrolysis with NaOH yields the aldehyde functionality.

Directed Ortho-Metalation (DoM)

Lithiation of 2-bromothiophene followed by quenching with DMF provides regioselective access to 5-formylthiophene. This method, though less common, avoids over-formylation and is compatible with sensitive benzoic acid intermediates.

Deprotection and Final Acid Formation

Ester Hydrolysis

The ethyl ester protecting group is cleaved under acidic or basic conditions. For acid-sensitive substrates, LiOH in THF/H₂O at 0°C selectively hydrolyzes the ester without affecting the formyl group. This step is critical to avoid decarboxylation or aldehyde oxidation.

Purification and Crystallization

Crude products are purified via recrystallization from ethyl acetate/hexane mixtures or column chromatography (SiO₂, eluent: EtOAc/hexane gradient). Patent data emphasizes the use of methyl tert-butyl ether for pulping intermediates, enhancing yield and purity.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Key signals include the formyl proton at δ 9.8–10.1 ppm (singlet) and aromatic protons of the thiophene (δ 7.2–7.5 ppm) and benzoic acid (δ 7.9–8.2 ppm).

-

IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O, carboxylic acid) and 1705 cm⁻¹ (C=O, aldehyde) confirm functional group integrity.

Chromatographic Purity

HPLC analysis using a C18 column (ACN/H₂O + 0.1% TFA) typically shows a single peak with >98% purity, as demonstrated in analogous syntheses.

Challenges and Optimization Strategies

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(5-formylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Fluoro-3-(5-carboxythiophen-2-yl)benzoic acid.

Reduction: 4-Fluoro-3-(5-hydroxymethylthiophen-2-yl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Fluoro-3-(5-formylthiophen-2-yl)benzoic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including:

- Aldol Reactions : The formyl group can participate in aldol reactions to form larger carbon frameworks.

- Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to synthesize complex aromatic compounds.

Material Science

The compound has potential applications in the development of organic semiconductors due to its electronic properties. Research indicates:

- Conductive Polymers : Incorporating this compound into polymer matrices can enhance conductivity and stability.

- Organic Light Emitting Diodes (OLEDs) : Its unique structure may improve the efficiency of light emission in OLED applications.

Pharmaceutical Development

In medicinal chemistry, the compound shows promise as a precursor for drug development:

- Antitumor Agents : Studies suggest that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.

- Antimicrobial Activity : The presence of the thiophene ring enhances biological activity, making it a candidate for developing new antimicrobial agents.

Case Studies

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(5-formylthiophen-2-yl)benzoic acid depends on its application:

Organic Synthesis: It acts as a versatile intermediate that can undergo various chemical transformations.

Materials Science: In optoelectronic devices, it contributes to the electronic properties of the material, such as charge transport and light absorption.

Medicinal Chemistry: The compound can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Electronic and Steric Effects

- Fluorine Substituent: The 4-fluoro group in the target compound induces electron-withdrawing effects, polarizing the benzoic acid moiety and enhancing its acidity compared to non-fluorinated analogs (e.g., 4-(5-formylthiophen-2-yl)benzoic acid) .

- Formyl-Thiophene vs.

- Trifluoromethyl (CF₃) Comparison : Compounds like 2-Fluoro-5-(trifluoromethyl)benzoic acid exhibit stronger electron-withdrawing effects due to CF₃, leading to higher acidity and altered reactivity compared to the formyl-thiophene-substituted target compound .

Physicochemical Properties

- Melting Points : The target compound’s melting point is expected to differ from analogs due to substituent effects. For example, compound 291 (4-fluoro-3-CF₃ analog) melts at 89–92°C, while hydroxylated biphenyl derivatives () likely have higher melting points due to hydrogen bonding .

- Solubility : The carboxylic acid group enhances water solubility, but the hydrophobic thiophene and fluorine substituents may reduce it compared to hydroxylated analogs .

Biological Activity

4-Fluoro-3-(5-formylthiophen-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound possesses a fluorinated aromatic ring and a thiophene moiety with an aldehyde functional group. The presence of the fluorine atom enhances the electronic properties of the compound, making it suitable for various chemical applications. Its molecular formula is , which indicates the presence of functional groups that contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial properties. Research indicates that derivatives of this compound exhibit significant growth inhibition against various bacterial strains, including resistant strains.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related benzoic acid derivatives demonstrated that compounds with similar structures showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for some derivatives were as low as 3.12 µg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| 3-Chloro-4-methyl derivative | 3.12 | Staphylococcus aureus |

| Bis(trifluoromethyl)aniline derivative | 0.78 | Bacillus subtilis |

The mechanism by which this compound exerts its antimicrobial effects may involve several pathways:

- Inhibition of Bacterial Growth : The compound likely interferes with bacterial cell wall synthesis or disrupts membrane integrity.

- DNA Binding : Similar compounds have shown a tendency to bind to DNA, disrupting replication and transcription processes .

- Enzyme Inhibition : Some derivatives act as enzyme inhibitors, targeting essential metabolic pathways in bacteria .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiophene-containing benzoic acids, revealing their potential as novel antimicrobial agents:

- A dissertation highlighted the synthesis and evaluation of various benzoic acid derivatives, including those with thiophene moieties, demonstrating their effectiveness against drug-resistant strains .

- Another study reported that certain fluorinated benzoic acids exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts, suggesting that fluorination plays a crucial role in increasing biological activity .

Q & A

Q. What are the common synthetic routes for 4-fluoro-3-(5-formylthiophen-2-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : This compound is synthesized via multi-step reactions, often starting with Suzuki-Miyaura coupling to attach the thiophene moiety to the benzoic acid scaffold. For example, 4-fluoro-3-bromobenzoic acid can be coupled with 2-thienylboronic acid derivatives, followed by formylation using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the thiophene’s 5-position . Key variables include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.

- Temperature : 80–100°C for Suzuki coupling; 0–5°C during formylation to avoid over-oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The formyl proton on the thiophene ring appears as a singlet at δ 9.8–10.2 ppm. Fluorine-induced splitting in the benzoic acid aromatic region (δ 7.5–8.2 ppm) confirms substitution patterns .

- ¹³C NMR : The carbonyl carbon of the formyl group resonates at δ 190–195 ppm, while the carboxylic acid carbon appears at δ 168–172 ppm .

- X-ray Crystallography : Crystallographic data (e.g., space group P1, unit cell parameters a = 9.955 Å, b = 10.006 Å) reveal planar thiophene-benzoic acid conjugation, with intermolecular hydrogen bonds stabilizing the lattice .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) confirm >95% purity, with retention times ~12–14 minutes .

Advanced Research Questions

Q. How does the electronic nature of the formyl-thiophene substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing formyl group enhances the electrophilicity of the thiophene ring, facilitating nucleophilic aromatic substitution (e.g., amidation or sulfonation at the 4-position). Density functional theory (DFT) calculations show a lowered LUMO energy (-1.8 eV) compared to unsubstituted thiophene (-1.2 eV), making it reactive toward Pd-catalyzed C–H activation . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended.

Q. What strategies mitigate thermal degradation during prolonged storage or high-temperature reactions?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C. Melting points (mp) from analogous compounds (e.g., 287–293°C for trifluoromethyl-pyridyl benzoic acids ) suggest similar stability.

- Storage : Lyophilized solids stored under argon at -20°C retain stability for >12 months. In solution (DMSO), avoid freeze-thaw cycles to prevent formyl group hydrolysis .

- Reaction Design : Use microwave-assisted synthesis (30–60 minutes at 120°C) to reduce thermal exposure while maintaining yields >90% .

Q. How can this compound serve as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents?

- Methodological Answer :

- Kinase Inhibitors : The formyl group enables Schiff base formation with amine-containing pharmacophores. For example, condensation with hydrazine derivatives yields thiophene-hydrazone hybrids, which show IC₅₀ values <100 nM against EGFR kinase in preliminary assays .

- Antimicrobial Scaffolds : Coupling the benzoic acid moiety to β-lactam rings (via EDC/HOBt-mediated amidation) enhances Gram-negative bacterial membrane penetration, with MIC values of 2–4 µg/mL against E. coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.